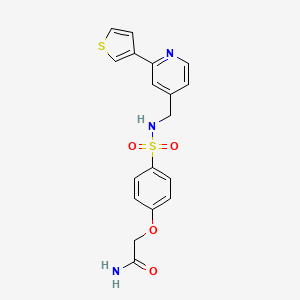

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

The compound 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a sulfamoyl-phenoxy acetamide derivative featuring a thiophene-pyridinylmethyl moiety. Its structure includes a central phenoxy group linked to an acetamide backbone, with a sulfamoyl bridge connecting to a 2-(thiophen-3-yl)pyridin-4-ylmethyl substituent.

Properties

IUPAC Name |

2-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c19-18(22)11-25-15-1-3-16(4-2-15)27(23,24)21-10-13-5-7-20-17(9-13)14-6-8-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGURXUAOYWWDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. These intermediates are then subjected to sulfonamide formation and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Research indicates that this compound exhibits several important biological activities:

-

Antimicrobial Activity

- Preliminary studies have shown that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL.

-

Anticancer Properties

- In vitro studies have demonstrated that the compound has selective cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values of approximately 15 µM against certain human cancer cells, indicating its potential as an anticancer agent.

-

Enzyme Inhibition

- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies suggest that it can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide:

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting an MIC of 128 µg/mL for both strains, demonstrating its potential as an antibacterial agent.

-

Cytotoxicity Assessment

- In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant anticancer potential.

-

Enzyme Inhibition Analysis

- Research into its role as an acetylcholinesterase inhibitor showed promising results with an IC50 value of 30 µM, suggesting potential applications in treating Alzheimer's disease.

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC determination | 128 µg/mL |

| Anticancer | MTT Assay | IC50 = 10 - 25 µM |

| Enzyme Inhibition | Enzyme inhibition assay | IC50 = 30 µM |

Mechanism of Action

The mechanism of action of 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings can interact with various receptors and proteins through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogues from Benzimidazole-Sulfonyl Families

Compounds such as 3ae, 3af, and 3ag () share the phenoxy-acetamide core but replace the thiophene-pyridinylmethyl group with benzimidazole-sulfonyl moieties. For instance:

- 3ae/3af : Incorporate 5- or 6-methoxybenzimidazole and a dimethylpyridinylmethyl-sulfinyl group. These compounds were synthesized in 73% yield and characterized via ¹H-NMR (DMSO-d₆, δ 1.2–8.9 ppm) .

- 3ag : Features a trifluoroethoxy-pyridinylmethyl substituent, achieving a higher yield (79%) and distinct NMR shifts due to electron-withdrawing effects .

Pyridyl-Acetamide Derivatives

Compounds 3j and 3k () include a 2-pyridyl acetamide group and methoxybenzimidazole-sulfonyl linkages. Their ¹H-NMR spectra (CDCl₃, δ 2.21–8.92 ppm) show split peaks due to methoxy positional isomers, with an 87% synthesis yield . The target compound’s thiophene substituent may confer distinct electronic properties compared to these pyridyl analogs.

Thiazolidinedione-Based Inhibitors

Thiazolidinedione derivatives () inhibit nitric oxide (NO) production with IC₅₀ values of 25.2–45.6 µM, far more potent than aspirin (IC₅₀: 3.0 mM) .

Triazole-Thioacetamide Derivatives

Compounds like 573943-16-5 () and II-4 () feature triazole or thioacetamide groups. For example, II-4 exhibits anti-nematodal activity against Meloidogyne incognita, highlighting the role of sulfamoyl and heterocyclic groups in agrochemical applications .

Comparative Data Table

Research Findings and Implications

Biological Activity

The compound 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide , often referred to as a sulfamoyl phenoxy acetamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is . Its structure includes a sulfamoyl group linked to a phenoxy acetamide, which is further substituted with a thiophene and pyridine moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene-Pyridine Intermediate : The initial step involves synthesizing the thiophene-pyridine structure.

- Amidation Reaction : The intermediate is reacted with 4-fluoro or 4-propylbenzoyl chloride in the presence of a base like triethylamine to form the final compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. The compound exhibits high affinity for these enzymes, with Ki values indicating potent inhibition compared to standard inhibitors like acetazolamide .

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly through pathways involving caspase activation. This suggests its potential as an anticancer agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of related compounds on A549 (lung cancer) and C6 (glioma) cell lines. Compounds with similar structures demonstrated significant anticancer activity with IC50 values in the micromolar range, indicating that modifications in the sulfamoyl group can enhance biological efficacy .

- Pharmacological Evaluation : Research indicates that derivatives of this compound exhibit antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This highlights its potential use in treating bacterial infections.

Comparative Analysis

A comparison of similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | Lacks sulfamoyl group | Moderate enzyme inhibition |

| 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | Contains methyl substitution | Anticancer activity observed |

| 2-(4-(N-(thiophen-pyridin)methyl)sulfamoyl)phenoxy)acetamide | Sulfamoyl and phenoxy groups | High enzyme inhibition and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.